molecular formula C15H20N2O2 B1249843 7alpha-Hydroxysophoramine

7alpha-Hydroxysophoramine

Cat. No.: B1249843
M. Wt: 260.33 g/mol
InChI Key: NQNMKNJFVDSBHZ-CQDKDKBSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7alpha-Hydroxysophoramine is a natural product found in Sophora alopecuroides with data available.

Scientific Research Applications

Discovery and Structural Analysis

The compound 7alpha-hydroxysophoramine was identified as a new matrine-type alkaloid, isolated from the aerial parts of Sophora alopecuroides. This discovery was significant in the context of natural product chemistry, particularly in understanding the diversity of quinolizidine alkaloids present in the plant species. The structure of this compound, along with other known alkaloids, was elucidated through single-crystal X-ray diffraction analysis, highlighting its importance in the phytochemical characterization of Sophora alopecuroides (Atta-ur-Rahman et al., 2000).

Neurosteroid Activity in Amphibians

7alpha-Hydroxypregnenolone, a neurosteroid closely related to this compound in terms of its hydroxylation pattern, has been studied for its physiological roles in vertebrates, including amphibians. This steroid is actively produced in the newt brain and has been shown to stimulate locomotor activity through the dopaminergic system. The discovery of 7alpha-hydroxypregnenolone's role in regulating locomotor activity provides insights into the broader implications of 7alpha-hydroxylation in neurosteroid activity (Matsunaga et al., 2004).

Metabolic and Immunomodulatory Activities

The broader family of 7alpha-hydroxylated steroids, including 7alpha-hydroxy-dehydroepiandrosterone, has been extensively studied for its occurrence, metabolism, ontogeny, and various biological activities. These studies have explored the potential roles of such steroids in immunomodulation, cell proliferation, cortisol control, and neuroactivity. The comprehensive understanding of 7alpha-hydroxy-dehydroepiandrosterone might illuminate the functions of structurally related compounds like this compound in metabolic and neurological processes (Stárka, 2017).

Enzyme Induction Studies

Investigations into enzyme induction, particularly concerning the cytochrome P450 family, have shed light on the metabolic pathways involving 7alpha-hydroxylated compounds. These studies are crucial for understanding drug-drug interactions and the metabolic fate of various xenobiotics, including potentially this compound. Such research underlines the importance of 7alpha-hydroxylation in pharmacokinetics and toxicology (Hengstler et al., 2000).

Therapeutic Potentials

The exploration of natural products for therapeutic applications has led to the discovery of bioactive compounds with neuroprotective and growth-inhibitory effects on human cancer cell lines. For instance, 7alpha-hydroxylation derivatives in diterpenoids have shown significant biological activities, suggesting a potential area of research for this compound in discovering novel therapeutic agents (Tang et al., 2009).

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

(1R,9S,17S)-1-hydroxy-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4-dien-6-one

InChI

InChI=1S/C15H20N2O2/c18-13-6-1-5-12-15(19)7-3-9-16-8-2-4-11(14(15)16)10-17(12)13/h1,5-6,11,14,19H,2-4,7-10H2/t11-,14-,15-/m0/s1

InChI Key

NQNMKNJFVDSBHZ-CQDKDKBSSA-N

Isomeric SMILES

C1C[C@H]2CN3C(=O)C=CC=C3[C@@]4([C@H]2N(C1)CCC4)O

Canonical SMILES

C1CC2CN3C(=O)C=CC=C3C4(C2N(C1)CCC4)O

Synonyms

7alpha-hydroxysophoramine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7alpha-Hydroxysophoramine
Reactant of Route 2
7alpha-Hydroxysophoramine
Reactant of Route 3
7alpha-Hydroxysophoramine
Reactant of Route 4
7alpha-Hydroxysophoramine
Reactant of Route 5
7alpha-Hydroxysophoramine
Reactant of Route 6
7alpha-Hydroxysophoramine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.